molecular formula C5H10F2O2S B13417499 Pentanesulfonyl fluoride, 5-fluoro- CAS No. 372-99-6

Pentanesulfonyl fluoride, 5-fluoro-

Cat. No.: B13417499
CAS No.: 372-99-6
M. Wt: 172.20 g/mol
InChI Key: VQSHEUCJEAGJCN-UHFFFAOYSA-N
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Description

Pentanesulfonyl fluoride, 5-fluoro-, is a fluorinated sulfonyl compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonyl fluoride group attached to a pentane chain with a fluorine atom at the fifth position. The unique structural features of pentanesulfonyl fluoride, 5-fluoro-, make it a valuable reagent in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanesulfonyl fluoride, 5-fluoro-, typically involves the fluorosulfonylation of appropriate precursors. One common method is the reaction of pentanesulfonyl chloride with a fluorinating agent such as sulfuryl fluoride (SO₂F₂) in the presence of a base like triethylamine (Et₃N). This reaction proceeds under mild conditions and yields pentanesulfonyl fluoride, 5-fluoro-, with high efficiency .

Industrial Production Methods

Industrial production of pentanesulfonyl fluoride, 5-fluoro-, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions allows for large-scale production of this compound, meeting the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

Pentanesulfonyl fluoride, 5-fluoro-, undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with pentanesulfonyl fluoride, 5-fluoro-, include nucleophiles such as amines and alcohols, as well as fluorinating agents like sulfuryl fluoride. Reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving pentanesulfonyl fluoride, 5-fluoro-, include sulfonamides, fluorinated alcohols, and fluorinated carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentanesulfonyl fluoride, 5-fluoro-, involves the formation of strong covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophiles such as amines and thiols to form stable sulfonamide and sulfonate linkages. This reactivity underlies its utility in bioorthogonal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: A smaller analog with similar reactivity but different physical properties.

    Trifluoromethanesulfonyl fluoride: A more reactive compound due to the presence of three fluorine atoms, often used in harsher reaction conditions.

    Benzenesulfonyl fluoride: An aromatic analog with distinct reactivity patterns and applications.

Uniqueness

Pentanesulfonyl fluoride, 5-fluoro-, stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its unique structure allows for selective fluorination and modification of target molecules under mild conditions, which is advantageous in both research and industrial settings .

Properties

CAS No.

372-99-6

Molecular Formula

C5H10F2O2S

Molecular Weight

172.20 g/mol

IUPAC Name

5-fluoropentane-1-sulfonyl fluoride

InChI

InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2

InChI Key

VQSHEUCJEAGJCN-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CCS(=O)(=O)F

Origin of Product

United States

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